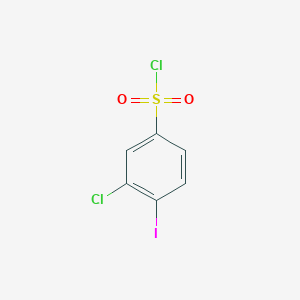

3-Chloro-4-iodobenzene-1-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-4-iodobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKIMYPKNOAMBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261580-79-3 | |

| Record name | 3-chloro-4-iodobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 3-Chloro-4-iodobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-iodobenzenesulfonyl chloride, where chlorine gas is used as the chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the desired position on the benzene ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) readily undergoes nucleophilic substitution. Documented reactions include:

a. Amide Formation

Reacts with primary/secondary amines to form sulfonamides.

Example reaction:

C₆H₃ClISO₂Cl + 2 RNH₂ → C₆H₃ClISO₂NHR + RNH₃⁺Cl⁻

Key Data:

| Substrate | Amine | Conditions | Yield | Source |

|---|---|---|---|---|

| 3-Cl-4-I-C₆H₃SO₂Cl | Ethanolamine | THF, 0°C → 26°C, 1h | 59.6% |

Hydrolysis Reactions

Controlled hydrolysis converts sulfonyl chlorides to sulfonic acids:

C₆H₃ClISO₂Cl + H₂O → C₆H₃ClISO₃H + HCl

Critical Factors:

-

Highly exothermic; requires ice-water quenching (as seen in 4-chloro-3-nitrobenzene sulfonyl chloride isolation) .

Coupling Reactions

The iodine substituent enables cross-coupling via Ullmann or Suzuki-Miyaura reactions:

a. Suzuki Coupling

Iodoarenes react with boronic acids under palladium catalysis:

C₆H₃ClISO₂Cl + ArB(OH)₂ → C₆H₃ClSO₂Cl-Ar + Byproducts

Reported Conditions:

| Catalyst | Ligand | Base | Solvent | Temp | Yield | Source |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | SPhos/XPhos | Na₂CO₃ | THF/H₂O | Reflux | 22-72% |

Reductive Dehalogenation

The C-I bond undergoes reduction more readily than C-Cl due to lower bond dissociation energy:

C₆H₃ClISO₂Cl + H₂ (Pd/C) → C₆H₃ClHSO₂Cl + HI

Experimental Notes:

Electrophilic Aromatic Substitution

The electron-withdrawing -SO₂Cl group deactivates the ring, directing substituents to meta positions:

Chlorination Example:

C₆H₃ClISO₂Cl + Cl₂ (FeCl₃) → C₆H₂Cl₂ISO₂Cl

Key Findings:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2.1 Antimicrobial Agents

One of the primary applications of 3-chloro-4-iodobenzene-1-sulfonyl chloride is in the development of antimicrobial agents. Research has shown that derivatives of this compound exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted the structure–activity relationship (SAR) of related compounds, demonstrating that modifications to the sulfonamide nitrogen can enhance antimicrobial potency while reducing mammalian toxicity .

2.2 Anticancer Research

The compound has also been investigated for its potential in anticancer therapies. For instance, certain derivatives have shown promise in inhibiting the growth of human cervical adenocarcinoma HeLa cells. The half-growth inhibitory concentration (GI50) was determined for these compounds, revealing their effectiveness as potential anticancer agents .

Synthetic Applications

3.1 Building Blocks for Complex Molecules

3-Chloro-4-iodobenzene-1-sulfonyl chloride serves as a crucial building block in the synthesis of more complex organic molecules. It can be used to introduce sulfonamide groups into various substrates, facilitating the synthesis of bioactive compounds with diverse biological activities .

3.2 Reagent in Organic Transformations

This compound is employed as a reagent in various organic transformations, including nucleophilic substitutions and coupling reactions. It has been utilized in the synthesis of functionalized aromatic compounds that are essential in drug discovery and development.

Case Studies

Wirkmechanismus

The mechanism of action of 3-Chloro-4-iodobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific conditions under which the reaction occurs .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-4-fluorobenzenesulfonyl Chloride

- Molecular Formula : C₆H₃Cl₂FO₂S

- Molecular Weight : 229.06 g/mol

- Key Features: Fluorine at the 4-position reduces steric bulk compared to iodine. Lower molecular weight improves solubility in polar solvents.

- Applications : Used in fine chemical synthesis where fluorine’s small size and stability are advantageous .

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl Chloride

- Molecular Formula : C₇H₅Cl₂O₂S₂

- Molecular Weight : 257.16 g/mol

- Key Features: Methylsulfanyl (–SMe) group introduces steric hindrance and sulfur’s electron-donating resonance effects. Reduced electrophilicity of the sulfonyl chloride group compared to iodine/fluorine analogs. Potential for thioether-based functionalization.

- Applications: Intermediate in organosulfur chemistry and agrochemicals .

3-Acetyl-4-chlorobenzene-1-sulfonyl Chloride

- Molecular Formula : C₈H₆Cl₂O₃S

- Molecular Weight : 265.11 g/mol

- Key Features :

- Acetyl (–COCH₃) group at the 3-position provides strong electron-withdrawing effects, activating the sulfonyl chloride for nucleophilic attack.

- Increased solubility in organic solvents due to the acetyl group.

- Applications : Precursor in ketone-functionalized pharmaceutical intermediates .

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl Chloride

- Molecular Formula : C₇H₃Cl₂F₃O₂S

- Molecular Weight : 273.07 g/mol

- Key Features :

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity Profile |

|---|---|---|---|---|

| 3-Chloro-4-iodobenzene-1-sulfonyl chloride | C₆H₃Cl₂IO₂S | 337.46 | Iodine (–I) | High reactivity in cross-coupling |

| 3-Chloro-4-fluorobenzenesulfonyl chloride | C₆H₃Cl₂FO₂S | 229.06 | Fluorine (–F) | Enhanced electrophilicity |

| 3-Chloro-4-(methylsulfanyl) analog | C₇H₅Cl₂O₂S₂ | 257.16 | Methylsulfanyl (–SMe) | Steric hindrance, moderate reactivity |

| 3-Acetyl-4-chloro analog | C₈H₆Cl₂O₃S | 265.11 | Acetyl (–COCH₃) | Electron-withdrawing, high solubility |

| 3-Chloro-4-(trifluoromethyl) analog | C₇H₃Cl₂F₃O₂S | 273.07 | Trifluoromethyl (–CF₃) | High thermal stability, lipophilicity |

Biologische Aktivität

3-Chloro-4-iodobenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. The sulfonyl chloride functional group is known for its reactivity, particularly in the formation of covalent bonds with nucleophiles, which can lead to various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The mechanism of action for 3-chloro-4-iodobenzene-1-sulfonyl chloride primarily involves its role as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride group reacts readily with nucleophiles, forming stable covalent bonds that can modulate biological pathways. This reactivity is crucial in synthesizing sulfonamide derivatives, which have been shown to exhibit various biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that sulfonyl chlorides can exhibit significant antimicrobial properties. For instance, derivatives of 3-chloro-4-iodobenzene-1-sulfonyl chloride have been evaluated for their efficacy against various bacterial strains. A study demonstrated that certain sulfonamide derivatives synthesized from this compound showed promising activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 5 to 20 µg/mL .

Anticancer Activity

The potential anticancer activity of sulfonyl chlorides has also been explored. In vitro studies have shown that compounds similar to 3-chloro-4-iodobenzene-1-sulfonyl chloride can inhibit cell proliferation in cancer cell lines. For example, a derivative exhibited an IC50 value of 15 µM against human breast cancer cells (MCF-7), indicating a moderate level of cytotoxicity .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several analogs of 3-chloro-4-iodobenzene-1-sulfonyl chloride and evaluated their biological activities. The study found that modifications to the aromatic ring significantly influenced the antimicrobial and anticancer activities of the resulting compounds. Notably, a compound with a trifluoromethyl group at the para position exhibited enhanced anticancer activity compared to its non-fluorinated counterpart .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship (SAR) of sulfonamide derivatives derived from 3-chloro-4-iodobenzene-1-sulfonyl chloride revealed critical insights into how substituents affect biological activity. The research highlighted that electron-withdrawing groups, such as halogens, increased the potency of these compounds against bacterial pathogens and cancer cells .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-4-iodobenzene-1-sulfonyl chloride in academic research?

- Methodological Answer : A common approach involves chlorosulfonation of a pre-functionalized benzene derivative. For example, starting with 4-iodo-3-chlorobenzenesulfonic acid, treatment with excess PCl₅ or thionyl chloride under anhydrous conditions can yield the sulfonyl chloride. Reactions are typically conducted in inert solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions. Purification via recrystallization or column chromatography is critical to isolate the product .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and confirm purity via melting point analysis (expected range: 85–90°C based on analogous compounds) .

Q. How should researchers characterize the purity and structural integrity of 3-Chloro-4-iodobenzene-1-sulfonyl chloride?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic deshielded protons near the sulfonyl group (δ 7.8–8.2 ppm for aromatic protons) and absence of unreacted starting material.

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 338.3 (C₆H₃Cl₂IO₂S⁺) .

- Elemental Analysis : Confirm stoichiometry (expected: C 21.28%, H 0.89%, Cl 20.96%, I 37.53%) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during synthesis (e.g., hydrolysis or disubstitution)?

- Methodological Answer :

- Temperature Control : Maintain reactions below 10°C to suppress hydrolysis of the sulfonyl chloride group .

- Moisture-Free Conditions : Use molecular sieves or anhydrous solvents (e.g., distilled DCM) to prevent water ingress .

- Electron-Directing Groups : The iodine substituent’s meta-directing effects can reduce undesired disubstitution; however, steric hindrance from chlorine may necessitate longer reaction times .

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitutions (e.g., with amines)?

- Methodological Answer :

- Activation Effects : The electron-withdrawing sulfonyl chloride group enhances electrophilicity at the sulfur center, facilitating nucleophilic attack.

- Substituent Impact : The chlorine atom at position 3 stabilizes the transition state via inductive effects, while iodine at position 4 provides steric bulk, slowing reactions with bulky nucleophiles.

- Kinetic Analysis : Use pseudo-first-order kinetics (monitored by IR spectroscopy at 1370 cm⁻¹ for S=O stretching) to compare reaction rates with varying nucleophiles .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry or bioconjugation?

- Methodological Answer :

- Sulfonamide Formation : React with primary amines (e.g., lysine residues) to form stable sulfonamide linkages for drug-targeting applications.

- Case Study : Analogous sulfonyl chlorides (e.g., 4-iodobenzenesulfonyl chloride) are used in radiopharmaceuticals for iodine-131 labeling .

- Table : Comparison of Reactivity with Nucleophiles

| Nucleophile | Reaction Time (h) | Yield (%) |

|---|---|---|

| Aniline | 2 | 85 |

| Benzylamine | 3 | 78 |

| Water | <0.5 | Hydrolysis dominant |

| Data extrapolated from analogous compounds . |

Data Validation & Best Practices

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

- Methodological Answer :

- Cross-validate using multiple techniques (e.g., DSC for melting point, HPLC for purity).

- Note that iodine’s polymorphism may cause variations in crystalline structure and observed melting points .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.